molecular formula C7H8Cl3NO2 B8046925 (3R,7aR)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one

(3R,7aR)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one

Cat. No.: B8046925
M. Wt: 244.5 g/mol
InChI Key: GWQBXRYSVSZLSL-INEUFUBQSA-N
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Description

(3R,7aR)-3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one is a heterocyclic compound that features a unique combination of a pyrrolo and oxazol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,7aR)-3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trichloromethyl ketone with an amino alcohol, followed by cyclization to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,7aR)-3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the trichloromethyl group.

    Substitution: The trichloromethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the trichloromethyl group.

Scientific Research Applications

(3R,7aR)-3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,7aR)-3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The compound’s unique ring structure also allows it to fit into specific binding sites, affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,7aR)-3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(3R,7aR)-3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQBXRYSVSZLSL-INEUFUBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)OC(N2C1)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)O[C@@H](N2C1)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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